![molecular formula C18H18N2O2 B3828988 N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide
説明
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied in the field of dentistry. It is a promising material for the prevention and treatment of dental caries, as it has been shown to enhance the remineralization of enamel and inhibit the growth of cariogenic bacteria.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide is multifactorial. It works by forming a protective layer on the tooth surface, which prevents demineralization and promotes remineralization. N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide also provides a source of calcium and phosphate ions, which are essential for remineralization. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide disrupts the cell membranes of cariogenic bacteria, which inhibits their growth and metabolism.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It enhances the remineralization of enamel by forming a protective layer on the tooth surface and providing a source of calcium and phosphate ions. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide inhibits the growth of cariogenic bacteria by disrupting their cell membranes and inhibiting their metabolism. N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has also been shown to reduce the solubility of enamel, which makes it more resistant to acid attack.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic peptide that can be easily synthesized in large quantities with high purity. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use in the prevention and treatment of dental caries, which makes it a promising material for further research. However, there are also some limitations to the use of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide in lab experiments. It is a synthetic material that may not accurately reflect the complex interactions that occur in the oral environment. Additionally, the effects of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide may vary depending on the concentration and formulation used.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide. One potential area of research is the development of new formulations of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide that can be used in different applications, such as mouthwashes or toothpastes. Additionally, further studies are needed to determine the optimal concentration and formulation of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide for its use in the prevention and treatment of dental caries. Finally, there is a need for more research on the long-term safety and efficacy of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to enhance the remineralization of enamel by forming a protective layer on the tooth surface and providing a source of calcium and phosphate ions. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their cell membranes and inhibiting their metabolism.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)19-14-7-9-15(10-8-14)20-18(22)17-11-16(17)13-5-3-2-4-6-13/h2-10,16-17H,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZYPRBSYPITGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Acetylamino)phenyl]-2-phenylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)

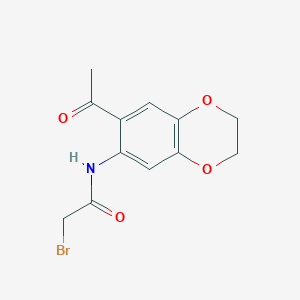
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)

![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)
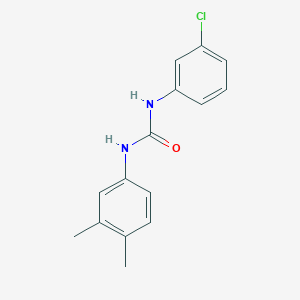
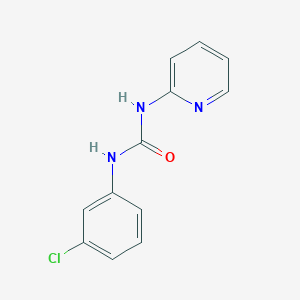

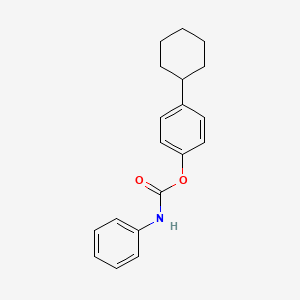
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
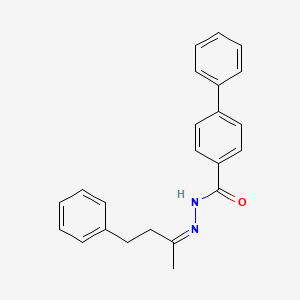
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)